
SP2509
概要
説明
SP2509 is a potent and selective antagonist of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
作用機序
Target of Action
SP2509, also known as (E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide, is a specific inhibitor of Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme involved in transcriptional regulation and is overexpressed in several solid and hematologic cancers .
Mode of Action
This compound inhibits the activity of LSD1, leading to changes in the expression of key genes related to cell growth and apoptosis . It has been shown to inhibit constitutive STAT3 activation and the expression of STAT3-driven downstream genes .
Biochemical Pathways
This compound affects multiple biochemical pathways. It increases the levels of dimethylated histone 3 lysine 4 (H3K4me2) and inhibits the expression of β-catenin signaling pathway–related proteins in cells . It also suppresses the expression of JAK/STAT3 signaling and STAT3-related downstream genes .
Pharmacokinetics
It has been shown to exert its effects both in vitro and in vivo , suggesting that it has suitable bioavailability for these contexts.
Result of Action
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cells . It can cause cell cycle arrest, inhibit cell growth, and induce apoptosis . In addition, it has been shown to inhibit tumor growth in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to reverse the elevated levels of proteins associated with inflammation, apoptosis, proliferation, and autophagy induced by TNF-α . Furthermore, it has been shown to inhibit the migratory capacity of cells, which was enhanced by TNF-α .
生化学分析
Biochemical Properties
SP2509 functions as an antagonist of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates mono- and dimethylated lysine residues on histone proteins. By inhibiting LSD1, this compound disrupts the demethylation process, leading to alterations in gene expression. This compound interacts with LSD1 by binding to its active site, thereby preventing the enzyme from catalyzing the demethylation reaction. This interaction results in the accumulation of methylated histones, which can influence the transcriptional activity of various genes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to suppress the migratory and invasive capabilities of cancer cells, thereby reducing their metastatic potential. In autoimmune disorders, this compound has been observed to attenuate inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lysine-specific demethylase 1 (LSD1). By binding to the active site of LSD1, this compound inhibits its enzymatic activity, leading to the accumulation of methylated histones. This accumulation alters the chromatin structure and affects the transcriptional activity of genes regulated by LSD1. This compound has been shown to downregulate the β-catenin signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound modulates the expression of genes associated with apoptosis, cell cycle regulation, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against LSD1. Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its efficacy. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular function, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit LSD1 activity and modulate gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which the risk of toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with lysine-specific demethylase 1 (LSD1). By inhibiting LSD1, this compound affects the demethylation of histone proteins, leading to changes in gene expression. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, particularly in cancer cells. The compound modulates the expression of genes involved in cellular metabolism, thereby altering the metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. This compound has been observed to accumulate in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 (LSD1). The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus. The compound’s activity and function are influenced by its localization within the cell. This compound can interact with targeting signals and undergo post-translational modifications that direct it to specific compartments or organelles. The subcellular localization of this compound is crucial for its inhibitory effects on lysine-specific demethylase 1 (LSD1) and subsequent alterations in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
SP2509 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of appropriate starting materials under controlled conditions.
Functional group modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, sulfonation, and other modifications.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
SP2509 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed in substitution reactions
Major Products
科学的研究の応用
Ewing Sarcoma
Research indicates that SP2509 can enhance the efficacy of existing treatments for Ewing sarcoma. In combination studies, this compound demonstrated synergy with topoisomerase inhibitors and romidepsin, suggesting that it may improve treatment outcomes when used alongside conventional therapies .
Combination Treatment | Effect |
---|---|
This compound + Topoisomerase Inhibitors | Synergistic effect observed |
This compound + Romidepsin | Enhanced treatment efficacy |
Oral Cancer
Inhibition of LSD1 by this compound has been shown to attenuate oral cancer development. Studies reveal that it inhibits tumor growth and induces apoptosis in oral cancer cell lines, highlighting its potential as a therapeutic agent in head and neck cancers .
Retinoblastoma
This compound has demonstrated significant antitumor activity in retinoblastoma models. It inhibits cell proliferation both in vitro and in vivo, primarily through the suppression of the β-catenin signaling pathway and induction of apoptosis .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Y79 | 5.0 | Inhibition of β-catenin signaling |
Targeting JAK/STAT3 Pathway
This compound also exhibits anti-cancer effects by inhibiting the JAK/STAT3 signaling pathway. This pathway is often hyperactivated in various tumors, promoting cell proliferation and survival. This compound was identified as a potent inhibitor of STAT3 activation, leading to downregulation of downstream targets such as Bcl-xL and c-Myc, which are critical for tumor growth .
Synergistic Effects with Other Agents
The compound has shown promising results when combined with other therapeutic agents:
- In acute myeloid leukemia (AML), this compound combined with pan-histone deacetylase inhibitors resulted in synergistic lethality against AML blasts.
- In clear cell renal cell carcinoma, it significantly suppressed cell proliferation and induced G1/S phase arrest .
Case Study 1: Ewing Sarcoma
A study conducted on Ewing sarcoma cells demonstrated that treatment with this compound led to significant apoptosis and reduced tumor growth in xenograft models. RNA sequencing revealed alterations in gene expression profiles consistent with LSD1 inhibition .
Case Study 2: Retinoblastoma
In a study involving retinoblastoma cell lines, treatment with this compound not only inhibited cell viability but also altered key signaling pathways associated with tumor progression. The findings suggest that this compound could serve as a novel therapeutic option for retinoblastoma patients .
類似化合物との比較
SP2509 is unique among LSD1 inhibitors due to its potent and selective inhibition of LSD1. Similar compounds include:
ORY-1001: Another LSD1 inhibitor with potential anticancer properties.
GSK2879552: A selective LSD1 inhibitor studied for its effects on acute myeloid leukemia.
Tranylcypromine: A non-selective monoamine oxidase inhibitor that also inhibits LSD1 but with less specificity.
In comparison, this compound has shown superior efficacy in inhibiting LSD1 activity and modulating gene expression, making it a promising candidate for therapeutic applications .
生物活性
SP2509 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), which has garnered attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant research findings.
This compound functions primarily by inhibiting LSD1, an enzyme involved in the demethylation of histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Key Findings:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including renal carcinoma (Caki and ACHN) and glioma (U87MG) cells. This effect is mediated through the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, which are crucial for cell survival .
- Alteration of Histone Modifications : Treatment with this compound increases levels of dimethylated histone 3 lysine 4 (H3K4me2), indicating a shift towards a transcriptionally active chromatin state that can influence tumor suppressor gene expression .
Effects on Cancer Cell Lines
This compound demonstrates significant antitumor activity across various cancer types. The following table summarizes its effects on different cancer cell lines:
Cancer Type | Cell Line | Effect of this compound | Mechanism |
---|---|---|---|
Renal Carcinoma | Caki | Induces apoptosis | Downregulation of Bcl-2 and Mcl-1 |
Glioma | U87MG | Induces apoptosis | Downregulation of Bcl-2 and Mcl-1 |
Retinoblastoma | Y79 | Inhibits proliferation | Suppression of β-catenin signaling |
Ewing Sarcoma | A673 | Induces endoplasmic reticulum stress | Engagement of stress response pathways |
Acute Myeloid Leukemia | AML blasts | Synergistic lethality with HDAC inhibitors | Disruption of oncogenic signaling pathways |
1. Renal Carcinoma
A study demonstrated that this compound effectively induced apoptosis in human renal carcinoma cells by downregulating Bcl-2 and Mcl-1 expression. The inhibition was confirmed through mRNA analysis and functional assays showing that overexpression of Bcl-2 could rescue cells from this compound-induced apoptosis .
2. Retinoblastoma
In retinoblastoma models, this compound was shown to inhibit cell proliferation both in vitro and in vivo. RNA sequencing revealed that treatment with this compound altered the expression profile significantly, affecting genes involved in cellular biogenic activities and highlighting the role of β-catenin signaling .
3. Ewing Sarcoma
Research indicated that this compound triggers endoplasmic reticulum stress responses in Ewing sarcoma cells, leading to robust apoptosis. The study also identified specific transcriptional changes associated with drug sensitivity, suggesting potential biomarkers for predicting treatment response .
Resistance Mechanisms
Despite its efficacy, some studies have reported resistance to this compound treatment. Notably, mitochondrial dysfunction has been identified as a factor that dampens the drug's effectiveness. Alterations in mitochondrial gene activity were linked to reduced sensitivity to this compound, indicating that combining LSD1 inhibition with agents targeting mitochondrial function could enhance therapeutic outcomes .
特性
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDGJUBIVEDTF-FYJGNVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of SP-2509?
A1: SP-2509 primarily targets Lysine-specific demethylase 1 (LSD1), also known as KDM1A. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does SP-2509 interact with LSD1?
A2: SP-2509 acts as a reversible inhibitor of LSD1. Unlike other LSD1 inhibitors that covalently bind to the enzyme's cofactor, flavin adenine dinucleotide (FAD), SP-2509 exhibits a distinct mechanism. It has been suggested that SP-2509 exerts its inhibitory effects through allosteric modulation of LSD1, disrupting protein-protein interactions crucial for its activity. [, , , , , , , , ]
Q3: What are the downstream effects of SP-2509-mediated LSD1 inhibition?
A3: Inhibiting LSD1 with SP-2509 leads to various downstream effects, including:
- Increased levels of histone H3 lysine 4 (H3K4) methylation: As LSD1 typically removes methyl groups from H3K4, its inhibition leads to an accumulation of this activating mark on histones. [, , ]
- Changes in gene expression: SP-2509 treatment triggers significant alterations in gene expression profiles, leading to the upregulation of genes associated with differentiation and cell cycle arrest while downregulating genes involved in proliferation and survival. [, , , , , , ]
- Induction of apoptosis: SP-2509 has been shown to induce apoptosis in various cancer cell lines, potentially through the upregulation of pro-apoptotic proteins like Bcl-2 and Mcl-1. [, , , ]
Q4: Are there any differences in the effects of SP-2509 compared to other LSD1 inhibitors?
A4: Yes, while SP-2509 and other LSD1 inhibitors share some common downstream effects, there are notable differences:
- Reversibility: SP-2509 is a reversible inhibitor, while some other commonly used inhibitors, like tranylcypromine, are irreversible. [, ] This distinction in their binding modes might contribute to differences in their pharmacological profiles and potential clinical implications.
- Scaffolding disruption: SP-2509, particularly in comparison to catalytic inhibitors, potently disrupts the scaffolding function of LSD1 within protein complexes like CoREST and NuRD. [, ] This disruption can uniquely affect the transcriptional regulation of specific genes.
Q5: What types of cancer have shown sensitivity to SP-2509 in preclinical studies?
A5: Preclinical studies have demonstrated promising antitumor activity of SP-2509 in a variety of cancers, including:
- Ewing sarcoma: SP-2509 effectively inhibits the growth of Ewing sarcoma cells, likely by interfering with the oncogenic activity of the EWS/FLI1 fusion protein. [, , , , , , , , ]
- Acute myeloid leukemia (AML): SP-2509 induces differentiation and reduces the frequency of leukemia-initiating cells in AML models, suggesting its potential in targeting leukemia stem cells. [, , , ]
- Ovarian cancer: Studies indicate that SP-2509 enhances the efficacy of standard chemotherapy in ovarian cancer models. [, ]
- Prostate cancer: SP-2509 shows potent antitumor activity against prostate cancer cells, including castration-resistant prostate cancer, highlighting its potential in treating advanced disease. [, , , , ]
Q6: Has SP-2509 shown efficacy in vivo?
A6: Yes, SP-2509 has demonstrated in vivo efficacy in preclinical models of various cancers:
- Ewing sarcoma: SP-2509 significantly inhibited tumor growth in Ewing sarcoma xenograft models. [, ]
- AML: Treatment with SP-2509 extended survival in a mouse model of AML. []
- Ovarian cancer: SP-2509, in combination with cisplatin, significantly reduced tumor growth in an orthotopic ovarian cancer xenograft model. []
Q7: Are there any ongoing clinical trials investigating SP-2509?
A7: Yes, a structurally similar compound, seclidemstat (SP-2577), is currently being evaluated in clinical trials for patients with relapsed or refractory Ewing sarcoma (NCT03600649) and other FET-rearranged sarcomas. [, , , ]
Q8: Have any resistance mechanisms to SP-2509 been identified?
A8: Research is ongoing to understand potential resistance mechanisms to SP-2509. One study found that mitochondrial dysfunction, particularly in the electron transport chain, can contribute to SP-2509 resistance in Ewing sarcoma cells. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。